

Coumarin-C2-TCO structure and molecular weight.

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Compound of Interest

Compound Name: Coumarin-C2-TCO

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An In-depth Technical Guide to Coumarin-C2-TCO

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure, properties, and application of **Coumarin-C2-TCO**, a fluorescent probe designed for bioorthogonal labeling.

Core Concepts

Coumarin-C2-TCO is a valuable tool in chemical biology and drug development, combining the fluorescent properties of a coumarin dye with the bioorthogonal reactivity of a trans-cyclooctene (TCO) moiety. The "C2" designation refers to a C2-symmetric trans-cyclooctene linker, which offers specific advantages in terms of reaction kinetics and cleavage efficiency. This molecule participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner, a reaction commonly referred to as a "click" reaction due to its high speed and specificity. This reaction is bioorthogonal, meaning it can proceed within a living system without interfering with native biochemical processes.

Molecular Structure and Properties

Coumarin-C2-TCO consists of a 7-(diethylamino)coumarin fluorophore attached to a C2-symmetric trans-cyclooctene (C2TCO) core. The axial configuration of the linkage is often specified for its higher reactivity.

Property	Value	Source
Molecular Weight	455.55 g/mol	[1]
Appearance	Solid	N/A
Fluorophore	7-(Diethylamino)coumarin	[2]
Reactive Moiety	trans-Cyclooctene (TCO)	[2]
Reactivity	Reacts with tetrazines via iEDDA	[1]

Synthesis and Characterization

The synthesis of **Coumarin-C2-TCO** involves the preparation of the core C2-symmetric trans-cyclooctene diol (C2TCO-diol), followed by functionalization and coupling to the coumarin fluorophore.

Synthesis of the C2TCO Core

The C2-symmetric trans-cyclooctene diol can be synthesized from 1,3-cyclooctadiene in a three-step process[1]:

- **Photooxygenation and Rearrangement:** 1,3-cyclooctadiene undergoes a tetraphenylporphyrin (TPP)-sensitized photooxygenation, followed by an in situ Kornblum-DeLaMare rearrangement catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield a lactol.
- **Reduction:** The resulting lactol is reduced using sodium triacetoxyborohydride to produce cyclooct-2-ene-1,4-diol.
- **Isomer Separation:** The final step involves the separation of the cis and trans isomers of the diol, followed by photochemical isomerization to the desired trans-cyclooctene.

Coupling to Coumarin

Once the C2TCO core with appropriate activating groups is synthesized, it can be coupled to a functionalized coumarin derivative. This typically involves standard amide or ester bond

formation, depending on the available functional groups on both the C2TCO linker and the coumarin dye.

Experimental Protocols

The primary application of **Coumarin-C2-TCO** is in bioorthogonal labeling experiments. The following is a general protocol for the tetrazine-triggered reaction.

Bioorthogonal Labeling and Cleavage Protocol

This protocol is based on the principles demonstrated for probes utilizing the C2TCO core.

Materials:

- **Coumarin-C2-TCO** probe
- Tetrazine-functionalized molecule of interest
- Phosphate-buffered saline (PBS), pH 7.4
- Organic solvent for stock solutions (e.g., DMSO)
- Fluorescence plate reader or microscope

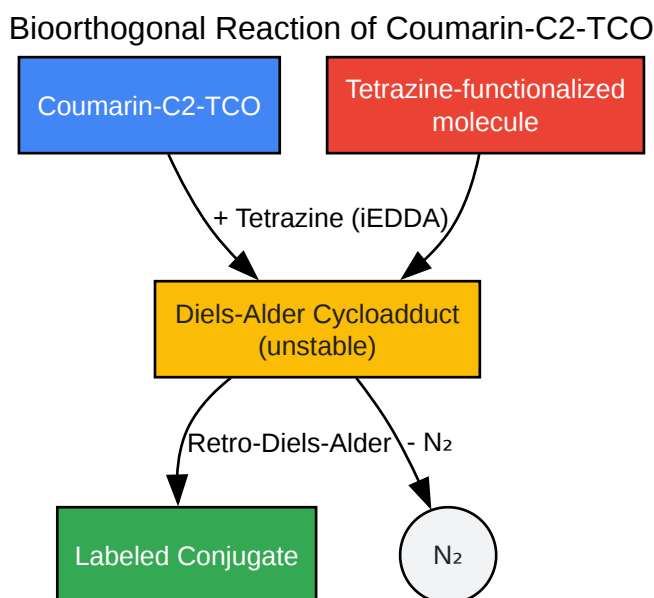
Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Coumarin-C2-TCO** (e.g., 1-10 mM) in DMSO. Prepare a stock solution of the tetrazine-functionalized molecule at a suitable concentration in an appropriate solvent.
- Labeling Reaction:
 - Dilute the **Coumarin-C2-TCO** probe and the tetrazine-functionalized molecule to the desired final concentrations in PBS (pH 7.4). Typical concentrations for labeling can range from 1 to 100 μ M.
 - Incubate the reaction mixture at room temperature or 37°C. The reaction is typically very fast, with significant product formation occurring within minutes.

- Monitor the reaction by measuring the fluorescence of the coumarin. The fluorescence may be quenched upon reaction with the tetrazine, depending on the nature of the tetrazine.
- Cleavage (if a cleavable linker is part of the system): The C2TCO core itself is designed to be part of a cleavable system. The reaction with tetrazine can trigger the release of the coumarin fluorophore from the labeled molecule.
 - Cleavage efficiency can be monitored by HPLC or by a change in fluorescence signal. Complete cleavage is often observed within 30 minutes with appropriate tetrazine partners[1].

Reaction Pathway and Experimental Workflow

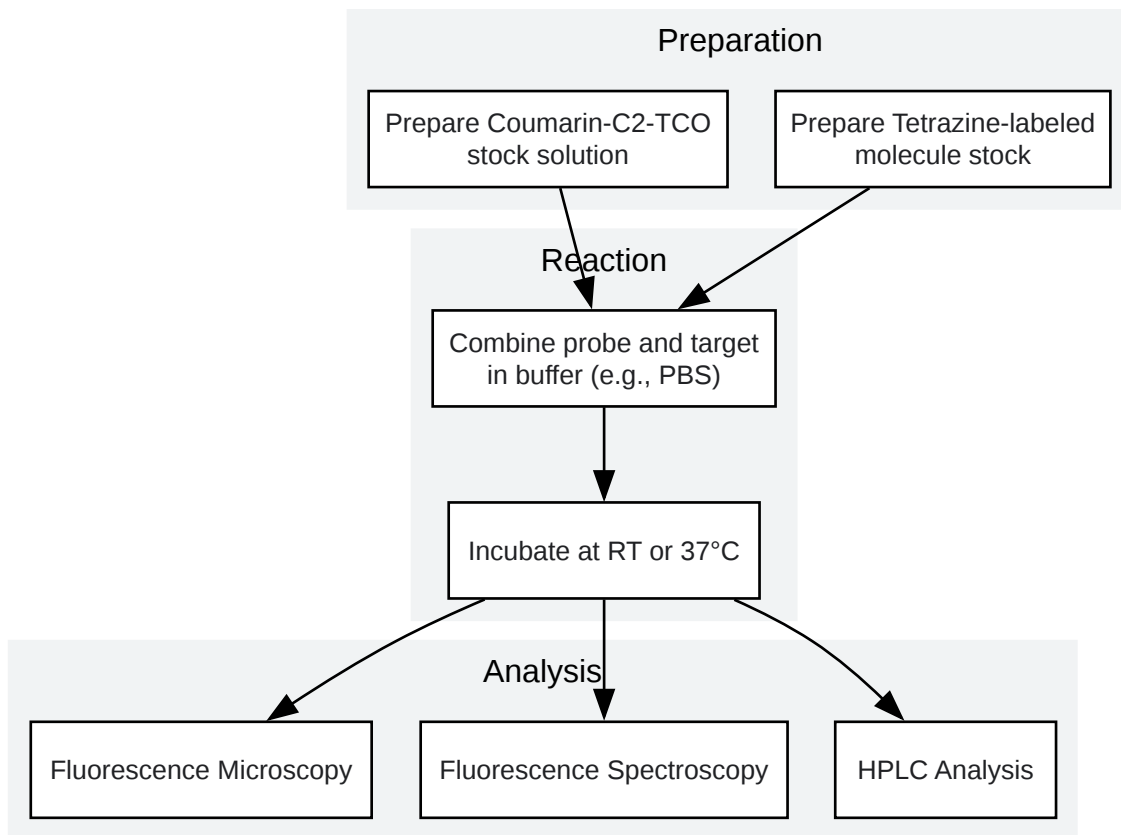
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for using **Coumarin-C2-TCO**.



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Caption: Reaction mechanism of **Coumarin-C2-TCO** with a tetrazine.

Experimental Workflow for Bioorthogonal Labeling



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Caption: A typical experimental workflow for a bioorthogonal labeling experiment.

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References

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